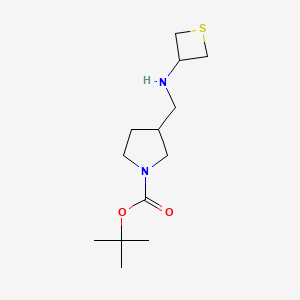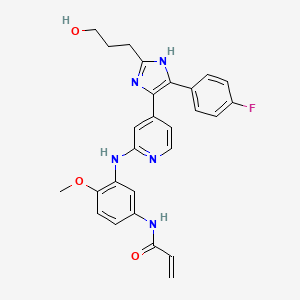
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for the production of high-value products with specific functional properties.
Mechanism of Action
The mechanism of action of ((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
((2S,3S)-4-Benzyl-2-methylmorpholine): Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different chemical and biological properties.
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)ethanol: Features an ethanol group, which may influence its solubility and reactivity.
Uniqueness
((2S,3S)-4-Benzyl-2-methylmorpholin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a hydroxymethyl group allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[(2S,3S)-4-benzyl-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-13(10-15)14(7-8-16-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
GBVKXYGGSZVJES-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(CCO1)CC2=CC=CC=C2)CO |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)
![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)






![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)

